N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs called soluble guanylate cyclase (sGC) activators, which are known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide 41-2272 activates sGC by binding to its heme group, which leads to the production of cGMP. The increased levels of cGMP then activate protein kinase G, which in turn leads to the phosphorylation of various target proteins. The downstream effects of this signaling pathway include vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects make it a promising candidate for the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide 41-2272, including the development of more potent and selective sGC activators, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in regulating other signaling pathways. Additionally, the use of this compound 41-2272 in combination with other drugs may also be explored as a potential treatment strategy for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound acts as an sGC activator, which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating vascular tone, cardiac function, and smooth muscle relaxation.
Eigenschaften
IUPAC Name |
N-[4-(butan-2-ylcarbamoylamino)phenyl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-10(2)16-15(20)18-13-8-6-12(7-9-13)17-14(19)11-4-5-11/h6-11H,3-5H2,1-2H3,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWRCMCLVCNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.